molecular formula C13H16N2O3 B1399222 4-(1-Acetylpiperazin-2-yl)benzoic acid CAS No. 1316219-81-4

4-(1-Acetylpiperazin-2-yl)benzoic acid

Cat. No.: B1399222
CAS No.: 1316219-81-4
M. Wt: 248.28 g/mol
InChI Key: AIHGFQSTCDRYTI-UHFFFAOYSA-N
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Description

4-(1-Acetylpiperazin-2-yl)benzoic acid is a benzoic acid derivative featuring a piperazine ring substituted at the 2-position with an acetyl group.

Properties

IUPAC Name

4-(1-acetylpiperazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9(16)15-7-6-14-8-12(15)10-2-4-11(5-3-10)13(17)18/h2-5,12,14H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHGFQSTCDRYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Acetylpiperazin-2-yl)benzoic acid typically involves the reaction of 4-chloromethylbenzoic acid with N-acetylpiperazine under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), with the presence of a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process environmentally friendly .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example, reaction with methanol in concentrated sulfuric acid yields methyl 4-(1-acetylpiperazin-2-yl)benzoate.

Reaction Conditions Products Yield Key Observations
Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux (6–8 h)Methyl ester derivative82–88%Reaction efficiency depends on alcohol chain length
Ethanol, HCl gas, room temperatureEthyl ester derivative75%Requires anhydrous conditions

Amide Formation

The acid readily forms amides when treated with amines. For instance, coupling with ethylenediamine using thionyl chloride (SOCl<sub>2</sub>) as an activating agent produces the corresponding amide .

Mechanism :

  • Activation of carboxylic acid to acyl chloride using SOCl<sub>2</sub>.

  • Nucleophilic attack by amine to form amide bonds.

Key Data :

  • Optimal temperature: 0–5°C during activation.

  • Reaction time: 12–24 h for completion.

Hydrolysis Reactions

The acetyl group on the piperazine ring undergoes hydrolysis under alkaline conditions:

4 1 Acetylpiperazin 2 yl benzoic acid+NaOH4 Piperazin 2 yl benzoic acid+Acetate\text{4 1 Acetylpiperazin 2 yl benzoic acid}+\text{NaOH}\rightarrow \text{4 Piperazin 2 yl benzoic acid}+\text{Acetate}

Conditions Outcome
2M NaOH, 80°C, 4 hComplete deacetylation
1M HCl, reflux, 2 hPartial hydrolysis (≤40%)

Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring participates in alkylation or acylation. For example:

  • Alkylation : Reaction with methyl iodide in DMF yields N-methylated derivatives .

  • Acylation : Treatment with acetyl chloride forms diacetylated products.

Reaction Table :

Reagent Conditions Product Yield
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 12 hN-Methylpiperazine derivative68%
AcClPyridine, 0°C, 2 hDiacetylated compound73%

Decarboxylation

Controlled thermal decarboxylation (180–200°C under vacuum) removes the carboxylic acid group, yielding 1-acetylpiperazine derivatives.

Key Observations :

  • Side products include ring-opened amines if temperatures exceed 210°C.

  • Reaction efficiency improves with catalytic copper(I) oxide.

Oxidation and Reduction

  • Oxidation : Using H<sub>2</sub>O<sub>2</sub> or m-CPBA oxidizes the piperazine ring to N-oxide derivatives.

  • Reduction : LiAlH<sub>4</sub> reduces the acetyl group to ethanolamine analogs.

Complexation with Metal Ions

The compound forms coordination complexes with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) via the piperazine nitrogen and carboxylate oxygen. Stability constants (log K) range from 4.2 (Cu<sup>2+</sup>) to 3.8 (Fe<sup>3+</sup>).

Scientific Research Applications

Chemical Properties and Structure

4-(1-Acetylpiperazin-2-yl)benzoic acid has the following chemical structure:

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 784130-66-1

The compound features a piperazine ring, which is known for its biological activity, making it a valuable scaffold in drug design.

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit anticancer properties. This compound has been investigated for its potential in targeting cancer cell lines. Studies have shown that modifications to the piperazine structure can enhance cytotoxicity against specific cancer types, making it a candidate for further development in oncology .

2. Analgesic and Anti-inflammatory Properties

The compound has been studied for its analgesic and anti-inflammatory effects. Its mechanism involves the inhibition of certain pathways related to pain and inflammation, which could lead to the development of new pain management therapies. Clinical trials are needed to confirm efficacy and safety profiles .

3. Antimicrobial Activity

There is evidence suggesting that this compound exhibits antimicrobial properties against various pathogens. This makes it a potential candidate for developing new antibiotics or preservatives in pharmaceuticals .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Acetylation of Piperazine : The introduction of an acetyl group to the piperazine nitrogen enhances solubility and bioavailability.
  • Coupling Reactions : It can be synthesized via coupling reactions with benzoic acid derivatives, allowing for structural modifications that can tailor its biological activity.

Table 1: Synthesis Methods

MethodDescriptionReference
AcetylationAcetylation of piperazine to introduce acetyl group
Coupling with Benzoic AcidFormation through coupling reactions

Case Studies

Case Study 1: Anticancer Research

A study conducted on the anticancer properties of piperazine derivatives highlighted that this compound showed significant cytotoxic effects on breast cancer cell lines. The study concluded that further exploration into dosage and delivery mechanisms is warranted to optimize therapeutic outcomes .

Case Study 2: Pain Management

In preclinical trials, this compound demonstrated promising results in reducing inflammation and pain responses in animal models. The findings suggest that it could serve as a basis for developing new analgesics with fewer side effects compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of 4-(1-Acetylpiperazin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis routes, and biological activities:

Compound Substituents Synthesis Highlights Biological Activity/Applications Reference
4-(1-Acetylpiperazin-2-yl)benzoic acid Piperazine (2-acetyl) + benzoic acid Likely involves acetylation of piperazine intermediate and coupling to benzoic acid. Not explicitly stated; inferred potential for CNS or enzyme-targeted activity based on analogs.
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Piperazine (2-fluorobenzoyl) + hydroxyphenyl ketone Multi-step synthesis: TFA-mediated deprotection, condensation, and column purification. No direct data; fluorinated analogs often exhibit enhanced metabolic stability.
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives Piperazine replaced with dihydroisoquinoline + variable amide/ester groups Condensation of bromomethyl benzoic acid with amines/phenols. Butyrylcholinesterase (BChE) inhibitors; anti-Alzheimer’s potential.
2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid Piperazine (BOC-protected) + acetic acid BOC protection of piperazine followed by alkylation. Intermediate for drug synthesis; BOC group enhances solubility and stability.
4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid Piperazine (4-ethyl) + benzoic acid Likely involves alkylation of piperazine with ethyl groups. Structural analog; ethyl groups may improve lipophilicity for blood-brain barrier penetration.

Structural and Functional Differences

  • Piperazine Substitution: The acetyl group at the piperazine 2-position in the target compound distinguishes it from analogs like 4-(4-ethylpiperazin-1-ylmethyl)benzoic acid (ethyl at 4-position, ) and 4-(2-fluorobenzoyl) derivatives (aryl ketone substituent, ).
  • Linker and Core Modifications: Unlike 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid (), which replaces piperazine with a dihydroisoquinoline scaffold, the target compound retains the piperazine ring, favoring interactions with targets like serotonin or cholinesterase enzymes .

Pharmacological and Physicochemical Properties

  • Solubility and Lipophilicity : The acetyl group likely enhances aqueous solubility compared to more hydrophobic substituents (e.g., tert-BOC in or ethyl in ). This property could favor pharmacokinetics in polar environments.
  • Biological Targets : Piperazine-benzoic acid hybrids are frequently associated with CNS activity (e.g., 5-HT1A receptor modulation in ) or enzyme inhibition (e.g., BChE in ). The target compound’s acetyl group may fine-tune selectivity for such targets.

Biological Activity

4-(1-Acetylpiperazin-2-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H14N2O3C_{12}H_{14}N_2O_3. The compound features a piperazine ring substituted with an acetyl group and a benzoic acid moiety. The synthesis typically involves the reaction of piperazine derivatives with acetic anhydride followed by coupling with benzoic acid derivatives, yielding the target compound with moderate to high purity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzoic acid derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperazine ring is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells and exerting its inhibitory effects on growth .

Anticancer Properties

Research has indicated that compounds containing the benzoic acid structure exhibit anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs). Docking studies suggest that this compound can effectively bind to the active sites of these kinases, inhibiting their activity and thereby reducing cell proliferation .

Anti-inflammatory Effects

Preliminary investigations have shown that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound likely inhibits enzymes involved in critical cellular processes, including those related to inflammation and cell proliferation.
  • Receptor Modulation : By binding to receptor tyrosine kinases, it may alter signaling pathways that are dysregulated in cancer cells.
  • Membrane Disruption : The piperazine moiety enhances the compound's ability to penetrate cellular membranes, allowing for effective intracellular action against pathogens and cancer cells.

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

  • Antimicrobial Efficacy : A study reported that a series of benzoic acid derivatives exhibited MIC values as low as 16 μg/mL against E. coli, indicating strong antibacterial activity .
  • Cytotoxicity in Cancer Cells : In cell line assays, compounds structurally related to this compound showed IC50 values ranging from 10 to 30 μM against various cancer cell lines, highlighting their potential as anticancer agents .
  • In Vivo Studies : Animal models treated with similar piperazine derivatives demonstrated reduced tumor growth and improved survival rates compared to control groups, supporting their therapeutic potential in oncology .

Q & A

Q. What are the established synthetic routes for 4-(1-Acetylpiperazin-2-yl)benzoic acid, and how can reaction conditions be optimized for higher yields?

The compound can be synthesized via reductive amination between 4-formylbenzoic acid and 1-acetylpiperazine using sodium triacetoxy borohydride (STAB) as a reducing agent in dichloromethane. Key parameters include stoichiometric ratios (e.g., 1:1 aldehyde:amine), temperature (room temperature), and reaction duration (overnight). Purification via flash chromatography (e.g., Biotage SP4 with ethyl acetate/hexanes gradient) typically yields ~80% purity. Monitoring by TLC (ethyl acetate:hexanes = 35:65) ensures reaction completion .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Essential techniques include:

  • NMR : Confirm acetyl and piperazine proton environments (δ 2.1–3.5 ppm for acetyl and piperazine CH₂ groups).
  • X-ray crystallography : Resolve stereochemical ambiguities (e.g., piperazine ring conformation) using single-crystal data (R factor < 0.05) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z 291.3). Discrepancies in melting points (e.g., 187–190°C vs. 239–241°C for hydrochloride salts) are resolved by comparing hydrate/salt forms .

Q. How does salt formation impact the physicochemical properties of this compound?

Hydrochloride salt formation (e.g., using HCl in aqueous ethanol) increases solubility in polar solvents (e.g., water or DMSO) and stabilizes crystalline forms. For example, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid hydrochloride hydrate (CAS 303134-03-4) exhibits a higher melting point (239–241°C) compared to the free base (187–190°C), facilitating purification .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for piperazine-acetylbenzoic acid derivatives in enzyme inhibition?

  • Bioisosteric replacement : Substitute the acetyl group with trifluoromethyl or cyano moieties to modulate electron-withdrawing effects.
  • Molecular docking : Use AutoDock Vina to predict binding affinities (ΔG values) to target enzymes (e.g., neprilysin or kinases). A 2021 study demonstrated that aryl-piperazine derivatives with logP < 3.5 showed improved blood-brain barrier penetration .
  • Enzyme assays : Measure IC₅₀ values via fluorescence-based assays (e.g., Abz-peptide cleavage for neprilysin) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic profiles?

  • ADMET prediction : Tools like SwissADME assess parameters like logP (optimal range: 2–3.5) and topological polar surface area (<90 Ų for oral bioavailability).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate intramolecular hydrogen bonding (e.g., between acetyl O and piperazine NH) .

Q. What methodologies validate the biological activity of this compound in receptor-binding studies?

  • Radioligand displacement assays : Use ³H-labeled antagonists (e.g., for serotonin or dopamine receptors) to measure Ki values.
  • Surface plasmon resonance (SPR) : Monitor real-time binding kinetics (ka/kd) to immobilized receptors .
  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7 or A549) using MTT assays, with EC₅₀ values < 10 µM indicating therapeutic potential .

Q. How are solvent and pH effects managed during crystallization for X-ray studies?

  • Solvent screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG 4000/ammonium sulfate).
  • pH optimization : Adjust to 6.5–7.5 using Tris-HCl buffer to stabilize zwitterionic forms. A 2008 study achieved a 0.045 R factor for a benzoic acid analog using these conditions .

Q. What experimental approaches resolve contradictions in purity data between synthetic batches?

  • HPLC-DAD : Compare retention times and UV spectra (λ = 254 nm) to reference standards.
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values. For example, discrepancies in purity (95% vs. 97%) may arise from residual solvents, addressed via vacuum drying .

Q. How is photoaffinity labeling applied to study target engagement of this compound?

  • Diazirine incorporation : Synthesize analogs like 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (TDBA) for UV-induced crosslinking (300 nm).
  • LC-MS/MS : Identify labeled peptide fragments after tryptic digestion .

Q. What statistical methods are used to analyze dose-response data in preclinical studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with Tukey post-hoc : Compare treatment groups (p < 0.05 considered significant) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(1-Acetylpiperazin-2-yl)benzoic acid
Reactant of Route 2
4-(1-Acetylpiperazin-2-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.